![molecular formula C23H22O9 B12392629 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose](/img/structure/B12392629.png)
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose
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Overview
Description
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown significant potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose can be synthesized through a series of acetylation and benzoylation reactions. The process typically involves the protection of hydroxyl groups followed by selective acetylation and benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetyl or benzoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is a purine nucleoside analog with antitumor activity, particularly against indolent lymphoid malignancies . Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Scientific Research Applications
This compound is used in scientific research for the following applications:
- As an intermediate It serves as an intermediate in synthesizing more complex molecules.
- In biological studies It is studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
- In medicine It has potential use in developing anticancer drugs targeting lymphoid malignancies.
- In industry It is utilized in the production of nucleoside analogs for research purposes.
This compound exhibits significant biological activity as a purine nucleoside analog.
Study 1: Antiviral Efficacy
- In vitro testing against a panel of RNA viruses showed an IC50 value ranging from 10 to 25 µM.
- The compound effectively reduced viral load in treated cell cultures compared to controls.
Study 2: Antitumor Activity
- In assays involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values between 15 to 30 µM.
- Flow cytometry analysis indicated that treated cells underwent significant apoptosis after exposure to the compound for 48 hours.
Comparative Analysis with Other Compounds The table below summarizes the biological activities of this compound in comparison with other known purine analogs:
Compound | Antiviral IC50 (µM) | Antitumor IC50 (µM) | Mechanism |
---|---|---|---|
This compound | 10 - 25 | 15 - 30 | Nucleoside mimic |
Acyclovir | <1 | >100 | Viral DNA polymerase inhibitor |
Gemcitabine | >100 | 0.5 - 10 | Nucleotide analog |
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation This reaction can be carried out using oxidizing agents like potassium permanganate.
- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur, where the acetyl or benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of alcohols.
- Substitution: Formation of various substituted xylofuranose derivatives.
Mechanism of Action
The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .
Comparison with Similar Compounds
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another nucleoside analog used in nucleoside synthesis.
1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A furanose nucleoside analog with similar applications.
Uniqueness: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. This makes it particularly valuable in cancer research and treatment .
Biological Activity
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS Number: 85026-60-4) is a purine nucleoside analog that has garnered attention due to its biological activity, particularly in the context of antitumor and antiviral applications. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₂₂O₉, with a molecular weight of 442.42 g/mol. Its structure features multiple acetyl and benzoyl groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂O₉ |
Molecular Weight | 442.42 g/mol |
CAS Number | 85026-60-4 |
Antitumor Activity
This compound exhibits significant antitumor activity , particularly against indolent lymphoid malignancies. The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Synthesis : The compound acts as an antimetabolite, interfering with the synthesis of nucleic acids, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
Research indicates that purine nucleoside analogs like this compound can effectively target cancer cells while sparing normal cells to some extent, making them valuable in cancer therapy .
Antiviral Activity
In addition to its antitumor properties, this compound has shown potential as an antiviral agent . Studies suggest that modifications in the sugar moiety can enhance the efficacy of nucleoside analogs against viral infections, including HIV and other viruses .
Case Study 1: Antitumor Efficacy
A study published by Robak et al. (2012) examined the effects of various purine nucleoside analogs on chronic lymphoid leukemias. The findings demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in malignant cells.
Case Study 2: Antiviral Applications
Research highlighted in Carbohydrate Research indicated that derivatives of D-xylofuranose can be synthesized to create potent antiviral agents. The antiviral activity was assessed using cell culture models infected with HIV, showing promising results for compounds structurally related to this compound .
Properties
Molecular Formula |
C23H22O9 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1 |
InChI Key |
IBBWABGIQGRNBK-MLJUJGDHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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